molecular formula CF3FeO3S+ B8118612 iron(2+);trifluoromethanesulfonate

iron(2+);trifluoromethanesulfonate

Cat. No.: B8118612
M. Wt: 204.92 g/mol
InChI Key: RYGZBGRPWHLGOX-UHFFFAOYSA-M
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Description

Introduction to Iron(II) Trifluoromethanesulfonate

Chemical Identity and Nomenclature

Iron(II) triflate is an inorganic coordination complex with the formula Fe(CF₃SO₃)₂, corresponding to the IUPAC name iron(2+);trifluoromethanesulfonate . Its molecular weight is 353.98 g/mol, and it features a high-spin Fe²⁺ center coordinated by two weakly binding trifluoromethanesulfonate (OTf⁻) anions. The triflate ligand (CF₃SO₃⁻) is distinguished by its strong electron-withdrawing trifluoromethyl group, which enhances the Lewis acidity of the metal center.

Table 1: Key Physicochemical Properties of Fe(OTf)₂
Property Value Source
CAS Number 59163-91-6
Molecular Formula C₂F₆FeO₆S₂
Molecular Weight 353.98 g/mol
Coordination Geometry Octahedral (Fe²⁺ with OTf⁻/solvent ligands)
Solubility Soluble in polar aprotic solvents (e.g., DMF, ACN)

The compound’s SMILES notation ([Fe+2].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F) and InChIKey (QZLVALRWETVYSE-UHFFFAOYSA-N) further clarify its structural configuration.

Historical Development of Triflate Salts in Coordination Chemistry

Triflate salts gained prominence in the late 20th century as alternatives to conventional halide-based catalysts. Their rise was driven by the need for hydrolysis-resistant Lewis acids in aqueous and aerobic conditions. Iron(II) triflate specifically emerged as a superior candidate due to its stability and tunable reactivity. Early studies in the 1990s highlighted its role in hydrosilylation and hydroboration reactions, where its Fe²⁺ center facilitated substrate activation without oxidative degradation.

A landmark application was its use in photocatalytic trifluoromethylation , where Fe(OTf)₂ enabled direct C(sp²)-H functionalization under oxidant-free conditions. This contrasted with traditional iron salts like FeCl₃, which required harsh oxidants and suffered from moisture sensitivity.

Key Advantages Over Conventional Iron Salts

Iron(II) triflate outperforms traditional iron salts (e.g., FeCl₂, FeSO₄) through three critical attributes:

  • Enhanced Lewis Acidity : The electron-withdrawing CF₃ group polarizes the Fe-O bond, increasing the electrophilicity of Fe²⁺ and enabling activation of inert substrates like alkanes and arenes.
  • Solvent Versatility : Unlike hygroscopic FeCl₂, Fe(OTf)₂ is stable in polar aprotic solvents (e.g., DMF, acetonitrile), making it suitable for reactions requiring anhydrous conditions.
  • Recyclability : Fe(OTf)₂ retains catalytic activity over multiple cycles in reactions such as N-Boc protection of amines, with yields exceeding 95% even after five uses.
Table 2: Comparative Performance of Iron Salts in Catalysis
Salt Reaction Example Yield (%) Reusability Moisture Sensitivity
Fe(OTf)₂ Trifluoromethylation of arenes 92 High Low
FeCl₃ Friedel-Crafts alkylation 78 Low High
FeSO₄ Oxidation of alcohols 65 None Moderate

Properties

IUPAC Name

iron(2+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGZBGRPWHLGOX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Fe+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3FeO3S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction of Iron(II) Chloride with Trifluoromethanesulfonic Acid

The most widely documented synthesis involves the direct reaction of anhydrous iron(II) chloride (FeCl₂) with trifluoromethanesulfonic acid (CF₃SO₃H) under rigorously inert conditions . The protocol requires distillation of CF₃SO₃H onto FeCl₂ in a molar ratio of 2:1, followed by refluxing at 70–100°C for 40–48 hours. Hydrogen chloride (HCl) evolves as a gaseous byproduct, necessitating trapping mechanisms to prevent back-reaction.

Critical Parameters:

  • Atmosphere: Nitrogen or argon purge to prevent Fe²⁺ → Fe³⁺ oxidation .

  • Temperature: Prolonged reflux at 70–100°C ensures complete ligand exchange.

  • Purification: The crude product is washed with fresh CF₃SO₃H to remove unreacted FeCl₂, then vacuum-dried at 50–100°C .

Reaction Equation:
FeCl2+2CF3SO3HFe(CF3SO3)2+2HCl\text{FeCl}_2 + 2\text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Fe(CF}_3\text{SO}_3\text{)}_2 + 2\text{HCl} \uparrow

Yield and Purity:

ParameterValueSource
Iron Content15.8% (theoretical)
Experimental Iron15.9%
Carbon Content6.75% (vs. 6.78% theoretical)

Metathesis Reaction Using Silver(I) Trifluoromethanesulfonate

Alternative routes employ metathesis between iron(II) chloride and silver(I) trifluoromethanesulfonate (AgCF₃SO₃) in aqueous media . This method avoids direct handling of corrosive CF₃SO₃H but requires stringent oxygen exclusion.

Procedure:

  • Solution Preparation: Degassed water is used to dissolve AgCF₃SO₃ and FeCl₂·4H₂O in a 2:1 molar ratio.

  • Precipitation: Silver chloride (AgCl) precipitates immediately, leaving Fe(CF₃SO₃)₂ in solution.

  • Isolation: The filtrate is evaporated under vacuum, and the residue is dehydrated at 120–150°C .

Advantages:

  • Avoids corrosive acid handling.

  • Higher purity due to AgCl’s low solubility.

Limitations:

  • Higher cost from AgCF₃SO₃ usage.

  • Residual moisture risks Fe²⁺ oxidation during dehydration .

Industrial-Scale Synthesis and Process Optimization

Industrial production scales the direct acid reaction but modifies purification for cost efficiency:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time .

  • Crystallization: Ethanol or acetone anti-solvents precipitate Fe(CF₃SO₃)₂, achieving >95% yield .

  • Quality Control: In-process monitoring via FTIR (S=O stretch at 1,150–1,060 cm⁻¹) ensures ligand integrity .

Stability Considerations:

  • Hygroscopicity: Requires storage in desiccators with P₂O₅ .

  • Thermal Decomposition: Onset at 250°C, releasing SOₓ and CF₃ radicals .

Spectroscopic Characterization and Validation

Mössbauer Spectroscopy:

Parameterα-Fe(CF₃SO₃)₂β-Fe(CF₃SO₃)₂Source
Isomer Shift (δ, mm/s)1.121.08
Quadrupole Splitting (ΔE_Q, mm/s)2.451.92

The high isomer shift confirms Fe²⁺’s high-spin state, while quadrupole splitting reflects distorted octahedral geometry .

Elemental Analysis:
Consistent carbon (6.75–6.78%) and iron (15.8–15.9%) values validate stoichiometric purity .

Comparative Analysis of Synthesis Routes

MethodYieldPurityCostScalability
Direct Acid Reaction85–90%98–99%LowHigh
Metathesis75–80%99.5%HighModerate

The direct method is preferred for bulk production, whereas metathesis suits small-scale, high-purity applications .

Recent Advances and Alternative Approaches

Recent studies explore solvent-free mechanochemical synthesis, achieving 80% yield in 2 hours via ball-milling FeCl₂ with CF₃SO₃H . Additionally, electrochemical methods using iron anodes in CF₃SO₃H electrolytes show promise for continuous production .

Chemical Reactions Analysis

Types of Reactions: Compound iron(2+);trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound iron(2+);trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of compound iron(2+);trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

  • Solubility : Highly soluble in polar aprotic solvents like acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) .
  • Hygroscopicity : Requires storage under inert conditions to prevent moisture absorption .
  • Safety : Classified as a corrosive solid (UN 3260, Hazard Class 8), necessitating handling with protective equipment .

Comparison with Similar Trifluoromethanesulfonate Compounds

Iron(III) Trifluoromethanesulfonate

Iron(III) triflate (Fe(CF₃SO₃)₃, CAS 63295-48-7) differs in oxidation state (Fe³⁺ vs. Fe²⁺) and molecular weight (503.035 g/mol) .

  • Applications : Effective in Friedel-Crafts alkylation and acylation due to stronger Lewis acidity .
  • Redox Activity : Less redox-active than Fe(II) triflate, making it less suitable for reactions requiring electron transfer .

Copper(II) Trifluoromethanesulfonate

Copper(II) triflate (Cu(CF₃SO₃)₂, CAS 34946-82-2) is a blue-green solid used in cross-coupling reactions .

  • Catalytic Efficiency : Superior in C–N bond formation compared to Fe(II) triflate but requires higher temperatures .
  • Cost : More expensive due to copper’s scarcity, whereas Fe(II) triflate is cost-effective for large-scale synthesis .

Zinc(II) Trifluoromethanesulfonate

Zinc triflate (Zn(CF₃SO₃)₂) is a milder Lewis acid, often used in protecting-group chemistry .

  • Reactivity : Less reactive than Fe(II) triflate in redox-driven reactions but advantageous in stereoselective transformations .

Data Table: Comparative Analysis of Selected Triflates

Compound Formula Molecular Weight (g/mol) CAS Number Key Applications
Iron(II) triflate Fe(CF₃SO₃)₂ 353.98 59163-91-6 α-Amination, redox catalysis
Iron(III) triflate Fe(CF₃SO₃)₃ 503.035 63295-48-7 Friedel-Crafts reactions
Copper(II) triflate Cu(CF₃SO₃)₂ 361.67 34946-82-2 Cross-coupling, C–N bond formation
Zinc(II) triflate Zn(CF₃SO₃)₂ 363.47 54010-75-2 Protecting-group chemistry

Catalytic Performance in α-Amination

Fe(II) triflate outperforms other iron salts (e.g., FeCl₂, FeBr₃) in the α-amination of ketones with sulfonamides, achieving yields >80% under mild conditions . This contrasts with Fe(III) triflate, which shows lower efficiency due to its inability to mediate redox steps .

Redox-Activity in Coordination Chemistry

Fe(II) triflate participates in unique redox-active coordination complexes, such as trinuclear iron(II) compounds exhibiting spin transitions . Copper(II) and zinc(II) triflates lack comparable redox versatility .

Q & A

Q. What are the recommended methods for synthesizing iron(II) trifluoromethanesulfonate, and how can its purity be validated?

Iron(II) trifluoromethanesulfonate is typically synthesized by reacting iron metal or iron(II) precursors (e.g., FeCl₂) with trifluoromethanesulfonic acid under anhydrous, inert conditions (argon/nitrogen atmosphere). Key steps include:

  • Purification : Recrystallization from dry acetonitrile or ethanol to remove unreacted acid or metal residues.
  • Characterization :
    • Elemental Analysis : Confirm stoichiometry (C₂F₆FeO₆S₂) .
    • Infrared Spectroscopy : Validate triflate (CF₃SO₃⁻) ligand coordination via peaks at ~1250 cm⁻¹ (C-F stretch) and ~1030 cm⁻¹ (S-O symmetric stretch) .
    • X-ray Diffraction (XRD) : Resolve crystal structure and confirm absence of Fe(III) impurities .
  • Purity Checks : Thermogravimetric analysis (TGA) to assess thermal stability (>300°C melting point) and moisture sensitivity .

Q. How should researchers handle and store iron(II) trifluoromethanesulfonate to prevent degradation?

  • Handling : Use gloveboxes or Schlenk lines under inert gas (N₂/Ar) due to its hygroscopic nature and reactivity with moisture .
  • Storage : Seal in airtight containers with desiccants (e.g., molecular sieves). Avoid exposure to oxygen to prevent oxidation to Fe(III) species .
  • Safety : Classified as a corrosive solid (UN3260); wear acid-resistant gloves and eye protection .

Advanced Research Questions

Q. How does iron(II) trifluoromethanesulfonate function as a Lewis acid catalyst in oxygen-sensitive reactions, and what experimental conditions optimize its activity?

Iron(II) triflate acts as a strong Lewis acid due to the electron-withdrawing triflate ligands, enhancing electrophilicity at the Fe²⁺ center. Applications include:

  • Coordination Chemistry : Stabilizes low-spin Fe(II) complexes in oxygen-free environments (e.g., Mo-quinone systems) .
  • Reaction Optimization :
    • Solvent Choice : Use non-polar solvents (e.g., dichloromethane) to minimize ligand displacement.
    • Additives : Co-catalysts like B(C₆F₅)₃ enhance catalytic efficiency in redox reactions .
    • Temperature Control : Reactions often require mild heating (40–60°C) to accelerate kinetics without degrading the catalyst .

Q. What challenges arise when analyzing magnetic properties of iron(II) trifluoromethanesulfonate coordination complexes, and how can discrepancies in literature data be resolved?

  • Challenges :
    • Spin-State Transitions : Fe(II) complexes may exhibit high-spin ↔ low-spin transitions, complicating magnetic moment interpretations .
    • Sample Purity : Trace Fe(III) impurities (from oxidation) skew magnetic susceptibility measurements.
  • Resolution Strategies :
    • Mössbauer Spectroscopy : Distinguish Fe(II) and Fe(III) oxidation states via quadrupole splitting and isomer shifts .
    • Controlled Synthesis : Strict anaerobic conditions and post-synthesis XRD validation to ensure phase purity .

Q. How can researchers design experiments to study the redox behavior of iron(II) trifluoromethanesulfonate in aqueous vs. non-aqueous systems?

  • Non-Aqueous Systems :
    • Use acetonitrile or THF with supporting electrolytes (e.g., Bu₄NPF₆) for cyclic voltammetry (CV) studies. Fe²⁺/Fe³⁺ redox couples typically show E₁/₂ ≈ +0.5 V vs. Ag/AgCl .
  • Aqueous Systems :
    • Limitations : Hydrolysis and oxidation risks require buffered solutions (pH < 3) and rapid measurement techniques (e.g., stopped-flow spectroscopy) .
  • Comparative Analysis : Contrast redox potentials and stability constants between solvents to assess ligand dissociation effects .

Data Contradiction Analysis

Q. Conflicting reports exist on the solubility of iron(II) trifluoromethanesulfonate in polar solvents. How should researchers address this variability?

  • Root Cause : Solubility depends on synthesis method (e.g., residual water content) and solvent purity.
  • Methodology :
    • Standardization : Pre-dry solvents over molecular sieves and report water content via Karl Fischer titration.
    • Quantitative Solubility Tests : Use gravimetric analysis after saturation and filtration under inert conditions .

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